methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate
Description
Methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a complex structure with a decyloxolan ring, making it an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
62136-79-2 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-17-15-16-18(22-17)13-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
BIINTOCNZRABEF-MSOLQXFVSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]1CC[C@@H](O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCC1CCC(O1)CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate typically involves the esterification of 4-[(2S,5R)-5-decyloxolan-2-yl]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-[(2S,5R)-5-decyloxolan-2-yl]butanoic acid and methanol.
Reduction: 4-[(2S,5R)-5-decyloxolan-2-yl]butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate primarily involves its ester bond. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a pleasant aroma, commonly used in the fragrance industry.
Ethyl butanoate: Another ester with a fruity smell, used in flavorings and perfumes.
Methyl 4-[(2S,5R)-5-methyloxolan-2-yl]butanoate: Similar structure but with a methyloxolan ring instead of a decyloxolan ring.
Uniqueness
Methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate is unique due to its decyloxolan ring, which imparts distinct chemical properties and potential biological activities. This structural feature makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
